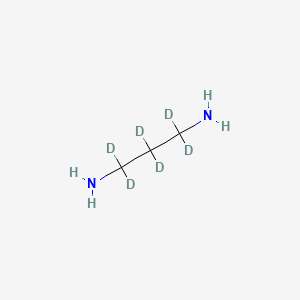

1,3-Propane-d6-diamine

Description

1,3-Propane-d6-diamine (CAS RN 90375-98-7) is a deuterated derivative of 1,3-propanediamine, where six hydrogen atoms are replaced by deuterium (D). Its molecular formula is C₃H₄D₆N₂, with a molecular weight of 80.16 g/mol . It is synthesized with high isotopic purity (98 atom% D), making it suitable for specialized applications in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry as an internal standard or isotopic tracer . The dihydrochloride salt form (CAS RN 65898-86-4, MW 153.08 g/mol) is also commercially available, enhancing solubility for analytical workflows .

Propriétés

IUPAC Name |

1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNJVJPLKCPIBV-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20711540 | |

| Record name | (~2~H_6_)Propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20711540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90375-98-7 | |

| Record name | (~2~H_6_)Propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20711540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90375-98-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Hydrogen-Deuterium Exchange via Heterogeneous Catalysis

The most direct route involves catalytic deuteration of non-deuterated 1,3-propanediamine using deuterium gas (D₂) and transition metal catalysts. Raney nickel (Ra-Ni) or palladium-on-carbon (Pd/C) catalysts facilitate H/D exchange under moderate pressures (3–10 MPa) and temperatures (80–150°C).

Mechanism :

Deuterium gas dissociates on the catalyst surface, enabling sequential exchange of hydrogen atoms in the propane chain. The reaction proceeds via radical intermediates, with deuteration favoring terminal methyl groups due to steric accessibility.

Challenges :

-

Incomplete deuteration at central carbons due to kinetic barriers.

-

Catalyst poisoning by amine groups necessitates alkaline co-catalysts (e.g., NaOH in methanol).

Optimization :

-

Temperature : Elevated temperatures (120°C) enhance deuteration efficiency but risk side reactions like oxidative degradation.

-

Pressure : Higher D₂ pressures (8–10 MPa) improve deuterium incorporation but require specialized reactors.

Data :

| Parameter | Range | Deuteration Efficiency (%) |

|---|---|---|

| Temperature | 80–150°C | 70–95 |

| Pressure | 3–10 MPa | 85–98 |

| Catalyst Loading | 5–15 wt% Ra-Ni | 90–99 |

Synthesis from Deuterated Precursors

Deuterated Acrylonitrile Pathway

This two-step method adapts industrial processes for non-deuterated analogs:

Step 1: Synthesis of Deuterated Dimethylaminopropionitrile

Acrylonitrile-d₃ reacts with excess dimethylamine-d₆ in a fixed-bed reactor (30–60°C, 1–3 MPa) to form dimethylaminopropionitrile-d₆. The reaction achieves >99% conversion and selectivity due to minimized back-mixing in continuous flow systems.

Step 2: Catalytic Deutero-Hydrogenation

Dimethylaminopropionitrile-d₆ undergoes hydrogenation with D₂ gas (6–10 MPa) over Ra-Ni catalysts. Alkaline co-catalysts (0.5% NaOH in methanol-d₄) suppress amine-catalyst interactions, yielding 1,3-propane-d6-diamine with ≥98% isotopic purity.

Advantages :

-

Scalable to industrial production via continuous-flow reactors.

-

Avoids post-synthesis deuteration, reducing side products.

Acid-Catalyzed Isotopic Exchange

Aqueous Deuterium Oxide (D₂O) Treatment

Exposing 1,3-propanediamine to D₂O under acidic conditions (HCl/DCl) induces H/D exchange at α- and β-carbons. The reaction is conducted at reflux (100–120°C) for 48–72 hours, achieving 85–90% deuteration.

Limitations :

-

Incomplete exchange at γ-carbons due to steric hindrance.

-

Requires multiple D₂O replenishments to drive equilibrium.

Comparative Analysis of Methods

| Method | Deuterium Source | Catalyst | Yield (%) | Isotopic Purity (%) | Scalability |

|---|---|---|---|---|---|

| Catalytic Deuteration | D₂ gas | Ra-Ni/Pd/C | 85–98 | 92–99 | High |

| Deuterated Precursor | D₂ gas + D-labeled reagents | Ra-Ni | 90–98 | 98–99.5 | Industrial |

| Acidic Exchange | D₂O | HCl/DCl | 70–85 | 85–90 | Lab-scale |

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Propane-d6-diamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles or amides.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and halides or other electrophiles for substitution reactions. Typical conditions involve controlled temperatures and pressures to optimize reaction yields .

Major Products

The major products formed from these reactions include nitriles, amides, primary amines, and various substituted derivatives .

Applications De Recherche Scientifique

1,3-Propane-d6-diamine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1,3-Propane-d6-diamine involves its interaction with molecular targets such as enzymes and proteins. It can act as an inducer of secondary metabolism in fungi, triggering enzymes involved in the biosynthesis of β-alanine and pantothenic acid, which are precursors of phosphopantetheine . This modification is crucial for the activation of multidomain enzymes like non-ribosomal peptide synthetases and polyketide synthases .

Comparaison Avec Des Composés Similaires

Key Findings :

- Dimethylaminopropylamine (CAS 109-55-7) is structurally distinct due to its dimethyl substituents, altering reactivity and boiling point (lower flammability vs. deuterated diamines) .

- Non-deuterated 1,3-propanediamine is volatile (bp 119–120°C) and widely used in industrial catalysis, whereas deuterated versions are reserved for precision analytical applications .

Activité Biologique

1,3-Propane-d6-diamine, also known as 1,3-diaminopropane-d6, is a deuterated analog of 1,3-diaminopropane. It possesses significant biological activity due to its structural properties and functional groups. This article explores its synthesis, biological activities, and potential applications in various fields, supported by data tables and case studies.

This compound has the molecular formula and a molecular weight of approximately 80.162 g/mol. It is categorized under nitrogen compounds and is often utilized as a stable isotope-labeled compound in analytical chemistry .

Synthesis

The synthesis of this compound typically involves the deuteration of 1,3-diaminopropane using deuterated reagents. The process yields high-purity isotopes suitable for various applications in biological research and pharmaceutical development.

Antimicrobial Properties

Research indicates that diamines like this compound exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria. A study demonstrated that compounds similar to this compound showed zones of inhibition ranging from 10 mm to 20 mm against various bacterial strains . This suggests potential applications in developing antimicrobial agents or coatings.

Cell Proliferation and Cytotoxicity

In vitro studies have assessed the effect of this compound on cell proliferation. The compound has shown varying degrees of cytotoxicity depending on the concentration used. For instance, lower concentrations promoted cell growth in certain cell lines, while higher concentrations resulted in significant cell death .

Case Study: Biomedical Applications

A notable case study involved the use of this compound in creating bioinspired materials for biomedical applications. Researchers found that incorporating this diamine into polymer matrices enhanced the material's biocompatibility and mechanical properties. The modified polymers demonstrated improved adhesion to biological tissues and reduced inflammatory responses when tested in vivo .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃D₆H₄N₂ |

| Molecular Weight | 80.162 g/mol |

| Antimicrobial Activity | 10-20 mm zone of inhibition |

| Cytotoxicity (IC50) | Varies by cell line |

Q & A

Basic: What are the recommended methods for synthesizing and purifying 1,3-Propane-d6-diamine?

Deuterated diamines are typically synthesized via catalytic exchange reactions using deuterated solvents (e.g., D₂O) or hydrogen-deuterium (H-D) exchange under controlled conditions. For this compound, deuteration is achieved by treating non-deuterated 1,3-propanediamine with D₂O in the presence of a platinum or palladium catalyst, followed by repeated distillation to remove residual protons . Purification requires inert-atmosphere techniques (e.g., Schlenk lines) to prevent re-hydrogenation. Purity (≥98 atom% D) is verified via mass spectrometry (MS) and deuterium NMR .

Basic: How should researchers handle and store this compound to ensure stability and safety?

This compound is classified under hazard code 4-2-S-III (flammable, corrosive). Storage requires anhydrous conditions in sealed, argon-purged containers at –20°C to prevent degradation. Handling must occur in a fume hood with PPE (gloves, goggles) due to its hygroscopic and corrosive nature. Contamination risks are mitigated by using deuterated solvents (e.g., CDCl₃) during experiments .

Advanced: How does deuteration affect the physicochemical properties and reactivity of 1,3-propanediamine?

Deuteration alters vibrational frequencies (e.g., N–D stretching at ~2200 cm⁻¹ vs. N–H at ~3300 cm⁻¹) and reduces reaction rates due to kinetic isotope effects (KIEs). In catalysis, deuterated amines exhibit slower proton transfer steps, which can be quantified using stopped-flow spectroscopy or isotopic labeling in kinetic studies . Comparative studies with non-deuterated analogs require parallel experiments under identical conditions to isolate isotopic effects .

Advanced: What strategies resolve contradictions in spectroscopic data for deuterated amines?

Discrepancies between NMR, IR, and MS data often arise from residual protons or isotopic scrambling. To address this:

- Use high-resolution MS to confirm isotopic distribution.

- Conduct variable-temperature NMR to detect dynamic exchange processes.

- Validate crystallographic data (e.g., via SHELXL refinement) to resolve structural ambiguities, particularly in hydrogen/deuterium positioning .

Basic: What analytical techniques confirm purity and isotopic enrichment?

- Mass Spectrometry (MS): Quantifies D/H ratios via molecular ion clusters.

- Deuterium NMR: Detects residual protons in CD₃ groups (chemical shifts: ~1.5–2.5 ppm).

- Elemental Analysis: Validates stoichiometry and rules out non-deuterated impurities .

Advanced: How can this compound elucidate KIEs in catalytic mechanisms?

In enzymatic or organocatalytic systems, replacing H with D in amine ligands slows proton-transfer steps, revealing rate-determining stages. Experimental designs include:

- Conducting parallel reactions with H/D variants.

- Measuring activation energies via Arrhenius plots.

- Using computational methods (DFT) to model isotopic effects on transition states .

Basic: How to minimize hydrogen contamination in deuterated diamine synthesis?

- Use rigorously dried glassware and deuterated solvents (e.g., DMSO-d₆).

- Avoid proton-containing catalysts; opt for deuterated acids/bases.

- Monitor reaction progress via in-situ IR to detect residual N–H bonds .

Advanced: How does computational modeling enhance understanding of structural dynamics?

Molecular dynamics (MD) simulations with force fields parameterized for deuterium (e.g., CHARMM-D) predict solvation effects and hydrogen-bonding networks. Pairing with experimental data (e.g., X-ray crystallography via ORTEP-3) validates conformational flexibility in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.